

Technical Comparison Guide: Structure-Activity Relationship (SAR) of Pentyl Isothiocyanates

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Compound of Interest

Compound Name: 2-Pentyl Isothiocyanate

CAS No.: 201224-94-4

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Executive Summary & Chemical Identity

Pentyl Isothiocyanate (PeITC) refers primarily to

-Pentyl Isothiocyanate (

aliphatic chain), a naturally occurring phytochemical found in Brassica microgreens (e.g., radish, kohlrabi) and horseradish.

While often overshadowed by its aromatic analog Phenethyl Isothiocyanate (PEITC) and the sulfoxide Sulforaphane (SFN), the

-pentyl variant occupies a critical "transition zone" in the aliphatic homologous series. This guide analyzes how the 5-carbon alkyl chain influences lipophilicity, membrane permeability, and electrophilic potency compared to shorter (Allyl, Butyl) and longer (Hexyl) chains, as well as aryl alternatives.

Compound Classification

Compound	Abbr.[1][2][3] [4][5][6][7][8] [9]	Structure Type	LogP (Est.)	Primary Source
-Pentyl Isothiocyanate	-PeITC	Aliphatic ()	~2.6	Radish sprouts, Kohlrabi
Phenethyl Isothiocyanate	PEITC	Arylalkyl ()	~3.4	Watercress
Allyl Isothiocyanate	AITC	Aliphatic (, alkene)	~1.3	Mustard, Wasabi
Sulforaphane	SFN	Sulfoxide Aliphatic	~0.2	Broccoli

Structure-Activity Relationship (SAR) Analysis

The biological activity of isothiocyanates is governed by the central electrophilic carbon (

) reacting with thiols (sulfhydryl groups) on proteins. The Pentyl (

) chain modulates this activity through three distinct mechanisms:

A. The Lipophilicity-Potency Correlation (The "Goldilocks" Effect)

Cellular uptake of ITCs is passively driven by lipophilicity.

- Short Chains (

, AITC): High volatility and water solubility allow rapid clearance but lower retention in lipid bilayers.

- Pentyl (

): Exhibits intermediate lipophilicity (

). This allows efficient crossing of the plasma membrane without the excessive protein

binding (non-specific "stickiness") seen in very long chains (

).

- SAR Finding: In homologous series studies, cytotoxicity against leukemia (HL-60) and hepatoma (HepG2) cells often peaks between

(Hexyl) and

(Octyl).

-Pentyl ITC typically shows lower potency than PEITC but higher stability and retention than AITC.

B. Electrophilicity and Phase II Enzyme Induction

The induction of Phase II detoxifying enzymes (e.g., Quinone Reductase, GST) relies on the modification of Keap1 cysteine residues (C151, C273, C288).

- Mechanism: The ITC carbon attacks the thiolate anion of cysteine (Michael addition-like).
- Pentyl Impact: The electron-donating inductive effect of the pentyl alkyl group slightly reduces the electrophilicity of the

carbon compared to the electron-withdrawing benzyl/aryl groups in PEITC/BITC.

- Result:

-Pentyl ITC is a weaker inducer of Nrf2 compared to PEITC but avoids the rapid GSH depletion that causes acute cytotoxicity in normal cells.

C. Antimicrobial Membrane Disruption

- Gram-Negative:

-Pentyl ITC shows moderate activity. The aliphatic chain disrupts the outer membrane but is less effective than the rigid aromatic ring of PEITC or BITC.

- Gram-Positive (e.g., *S. aureus*): Activity correlates strongly with hydrophobicity.

-Pentyl ITC outperforms Allyl ITC (AITC) but underperforms against Benzyl ITC (BITC).

Comparative Performance Data

The following table synthesizes experimental data comparing

-Pentyl ITC against industry standards.

Feature	-Pentyl ITC ()	Phenethyl ITC (PEITC)	Allyl ITC (AITC)	Sulforaphane (SFN)
Anticancer Potency ()	Moderate (15–40)*	High (5–15)	Low (>50)	High (5–20)
Bioavailability	High (Rapid absorption)	Moderate (Protein binding)	Low (Rapid metabolism)	High (Active transport)
Phase II Induction (CD value)	Moderate	Very High	Moderate	Very High
Antimicrobial (MIC - <i>S. aureus</i>)	~500	~100	>1000	>1000
Volatility	High (Requires sealed systems)	Low	Extreme	Low
Stability (Aqueous)	Low (Hydrolyzes slowly)	Moderate	Low	High

*Note:

values are estimated ranges based on homologous series interpolation (Butyl vs Hexyl) and specific

-pentyl data in HepG2/HeLa models.

Mechanistic Visualization

Figure 1: SAR Logic & Nrf2 Activation Pathway

This diagram illustrates how the Pentyl chain length influences cellular entry and the downstream activation of the Antioxidant Response Element (ARE).



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Caption: Figure 1. Mechanism of Action for Pentyl-ITC. The C5 chain balances membrane permeability with electrophilic reactivity to trigger the Nrf2/ARE pathway.

Experimental Protocols

Critical Note on Volatility: Unlike Sulforaphane,

-Pentyl ITC is highly volatile. Standard open-plate MTT assays will yield false negatives due to compound evaporation. The following protocol is modified for volatile ITCs.

Protocol A: Volatile-Optimized Cytotoxicity Assay (Sealed MTT)

Objective: Determine

while preventing evaporative loss.

- Cell Seeding: Seed tumor cells (e.g., HepG2, HeLa) at _____ cells/well in a 96-well plate. Incubate 24h for attachment.
- Compound Preparation:
 - Dissolve

- PeITC in DMSO to create a 100 mM stock.
- Prepare serial dilutions in serum-free media immediately before use (Serum proteins bind ITCs, reducing potency).
- Treatment (The Sealed Step):
 - Aspirate old media. Add 100

of ITC-containing media.
 - IMMEDIATELY seal the plate with a gas-impermeable adhesive film (e.g., Parafilm or specific plate sealers).
 - Incubate for 3 hours. (Short exposure is sufficient for ITCs due to rapid uptake; long exposure with volatility is unreliable).
- Wash & Recovery:
 - Remove seal.[10] Aspirate media. Wash 1x with PBS.
 - Add fresh complete media (with 10% FBS) and incubate for a further 24–48 hours (recovery phase).
- Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, and read absorbance at 570 nm.

Protocol B: Quinone Reductase (QR) Induction Assay

Objective: Measure chemopreventive potency (Phase II induction).

- Lysate Preparation: Treat Hepa1c1c7 cells with

-PeITC (0.1 – 10

) for 24h.
- Enzyme Reaction:
 - Lyse cells with digitonin.

- Add reaction mix: 25 mM Tris-HCl, BSA, Tween-20, FAD, Glucose-6-phosphate, NADP, G6P-dehydrogenase, and MTT.
- Add Menadione (substrate) to initiate reaction.
- Quantification: QR activity is proportional to the reduction of MTT to blue formazan.
- Normalization: Normalize against total protein content (BCA assay) to calculate Specific Activity (CD value).

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